molecular formula C8H11BrN2 B15233552 (1S)-1-(5-Bromo-3-methyl(2-pyridyl))ethylamine

(1S)-1-(5-Bromo-3-methyl(2-pyridyl))ethylamine

Cat. No.: B15233552
M. Wt: 215.09 g/mol
InChI Key: DPNIINIKFQBHRO-LURJTMIESA-N
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Description

(1S)-1-(5-Bromo-3-methyl(2-pyridyl))ethylamine: is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are aromatic heterocyclic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 3rd position of the pyridine ring, along with an ethylamine group attached to the 1st position in the (1S) configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(5-Bromo-3-methyl(2-pyridyl))ethylamine typically involves the following steps:

    Bromination: The starting material, 3-methylpyridine, undergoes bromination at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Reduction: The resulting 5-bromo-3-methylpyridine is then reduced to form the corresponding amine. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1S) enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line monitoring systems ensures precise control over reaction conditions, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (1S)-1-(5-Bromo-3-methyl(2-pyridyl))ethylamine can undergo oxidation reactions to form corresponding oxides or N-oxides. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to form various derivatives, such as secondary or tertiary amines, using reducing agents like LiAlH4 or NaBH4.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted pyridines. Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: NaOMe, KOtBu

Major Products Formed

    Oxidation: Pyridine N-oxides

    Reduction: Secondary or tertiary amines

    Substitution: Substituted pyridines

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(5-Bromo-3-methyl(2-pyridyl))ethylamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in the investigation of metalloproteins and metalloenzymes.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It is studied for its role in modulating neurotransmitter activity and its potential use in the treatment of neurological disorders.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its reactivity and stability make it suitable for large-scale synthesis of active ingredients.

Mechanism of Action

The mechanism of action of (1S)-1-(5-Bromo-3-methyl(2-pyridyl))ethylamine involves its interaction with specific molecular targets. In biological systems, it can bind to receptors or enzymes, modulating their activity. The presence of the bromine atom and the ethylamine group allows for specific interactions with target proteins, influencing their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(5-Chloro-3-methyl(2-pyridyl))ethylamine
  • (1S)-1-(5-Fluoro-3-methyl(2-pyridyl))ethylamine
  • (1S)-1-(5-Iodo-3-methyl(2-pyridyl))ethylamine

Uniqueness

(1S)-1-(5-Bromo-3-methyl(2-pyridyl))ethylamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative exhibits different electronic and steric effects, influencing its chemical behavior and biological activity.

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

(1S)-1-(5-bromo-3-methylpyridin-2-yl)ethanamine

InChI

InChI=1S/C8H11BrN2/c1-5-3-7(9)4-11-8(5)6(2)10/h3-4,6H,10H2,1-2H3/t6-/m0/s1

InChI Key

DPNIINIKFQBHRO-LURJTMIESA-N

Isomeric SMILES

CC1=CC(=CN=C1[C@H](C)N)Br

Canonical SMILES

CC1=CC(=CN=C1C(C)N)Br

Origin of Product

United States

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